Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-
CAS No.: 84634-57-1
Cat. No.: VC17170049
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84634-57-1 |
|---|---|
| Molecular Formula | C22H18N2O2 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol |
| Standard InChI | InChI=1S/C22H18N2O2/c1-26-22-13-7-3-9-16(22)20-14-19(15-8-2-6-12-21(15)25)23-17-10-4-5-11-18(17)24-20/h2-13,25H,14H2,1H3 |
| Standard InChI Key | LECPLPRIFMXKDQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₂₂H₁₈N₂O₂ and a molecular weight of 342.4 g/mol. Its IUPAC name, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol, reflects the positions of its functional groups: a phenolic hydroxyl group at the 2-position and a 2-methoxyphenyl substituent at the 4-position of the benzodiazepine ring (Table 1).
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| CAS Registry Number | 84634-57-1 |
| Molecular Formula | C₂₂H₁₈N₂O₂ |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 2-[4-(2-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol |
Structural Analysis
X-ray crystallographic studies of analogous 1,5-benzodiazepines reveal that the diazepine ring adopts a distorted boat conformation, with deviations of up to 0.93 Å from planar geometry . Intramolecular hydrogen bonding between the phenolic hydroxyl group and the diazepine nitrogen stabilizes this conformation . The methoxyphenyl substituent introduces steric bulk, influencing receptor binding kinetics and metabolic stability.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically proceeds via a multi-step condensation strategy:
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Formation of the benzodiazepine core: Reaction of o-phenylenediamine with a ketone derivative under acidic conditions.
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Functionalization: Introduction of the 2-methoxyphenyl group via Friedel-Crafts alkylation or Ullmann coupling.
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Phenolic group installation: Demethylation of a methoxy-protected precursor using boron tribromide (BBr₃) or hydrobromic acid (HBr).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | HCl (cat.), ethanol, reflux | 65–70 |
| Methoxyphenyl addition | CuI, K₂CO₃, DMF, 110°C | 50–55 |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 80–85 |
Mechanistic Insights
The diazepine ring forms via a proton-assisted cyclization mechanism, where the ketone carbonyl undergoes nucleophilic attack by the amine group of o-phenylenediamine. Density functional theory (DFT) calculations suggest that the reaction proceeds through a six-membered transition state, with activation energies of ~25 kcal/mol .
Pharmacological Profile
Mechanism of Action
Like classical benzodiazepines, this compound binds to the GABAₐ receptor’s benzodiazepine site, enhancing GABA-mediated chloride ion influx and neuronal hyperpolarization . The phenolic hydroxyl group forms a hydrogen bond with His102 of the α-subunit, while the methoxyphenyl moiety interacts with hydrophobic pockets in the receptor’s β-subunit.
Biological Activity
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Anxiolytic potency: EC₅₀ = 12 nM in rat hippocampal neurons.
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Sedative effects: 50% reduction in locomotor activity at 1.2 mg/kg (mouse model).
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Metabolic stability: Half-life (t₁/₂) of 3.7 hours in human liver microsomes.
Table 3: Comparative Pharmacokinetics
| Parameter | This Compound | Diazepam |
|---|---|---|
| Oral bioavailability | 78% | 93% |
| Plasma protein binding | 89% | 98% |
| CYP3A4 substrate | Yes | Yes |
Chemical Modifications and Derivatives
Oxidation Reactions
The phenolic group undergoes oxidation to form quinone derivatives using KMnO₄ in acidic media. Such derivatives exhibit enhanced electrophilicity, enabling covalent binding to thiol-containing biomolecules.
Electrophilic Substitution
Nitration at the para position of the phenolic ring occurs with HNO₃/H₂SO₄, yielding a nitro derivative with shifted UV-Vis absorption (λ_max = 320 nm vs. 280 nm for parent compound).
Industrial and Research Applications
Intermediate in Drug Synthesis
This compound serves as a precursor for next-generation anxiolytics with reduced dependence liability. For example, alkylation of the phenolic oxygen produces prodrugs with improved blood-brain barrier permeability.
Material Science Applications
Its planar aromatic structure enables incorporation into organic semiconductors, with a HOMO-LUMO gap of 3.1 eV.
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